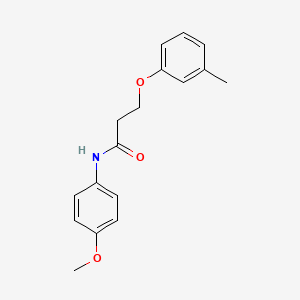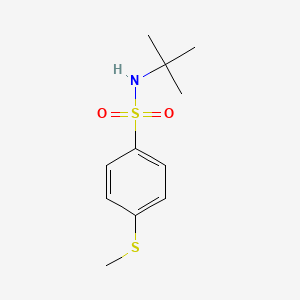![molecular formula C13H10F3N3O3 B5833670 2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5833670.png)
2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide, commonly known as furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. It belongs to the class of loop diuretics and acts by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys. Furosemide is an important drug in the field of medicine and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
Furosemide acts by inhibiting the Na+/K+/2Cl- symporter in the thick ascending limb of the loop of Henle, which leads to increased excretion of sodium, chloride, and water in the urine. This results in a decrease in blood volume and a reduction in edema and hypertension. Furosemide also has vasodilatory effects and can decrease peripheral vascular resistance, which can further lower blood pressure.
Biochemical and Physiological Effects:
Furosemide has a number of biochemical and physiological effects on the body. It can cause a decrease in plasma volume, electrolyte imbalance, and metabolic alkalosis. Furosemide can also lead to changes in renal function, including an increase in urine output, a decrease in glomerular filtration rate, and a reduction in the reabsorption of sodium and chloride ions in the loop of Henle. Furosemide can also affect the cardiovascular system by decreasing blood pressure and increasing cardiac output.
実験室実験の利点と制限
Furosemide has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of the Na+/K+/2Cl- symporter, which allows for precise control of its effects on renal function and electrolyte balance. Furosemide is also well-tolerated in animal models and has a low risk of toxicity at therapeutic doses. However, furosemide has some limitations in laboratory experiments, including its short half-life and the potential for tolerance to develop with chronic use.
将来の方向性
There are several potential future directions for research on furosemide. One area of interest is the development of more potent and selective inhibitors of the Na+/K+/2Cl- symporter for use in the treatment of hypertension and edema. Another area of research is the exploration of the effects of furosemide on other physiological systems, such as the immune system and the central nervous system. Additionally, there is interest in using furosemide as a tool for studying the role of electrolyte transport in disease states such as heart failure and renal disease.
合成法
Furosemide can be synthesized using a variety of methods, including the reaction of 2-furoyl chloride with N-(3-trifluoromethylphenyl)hydrazinecarboxamide in the presence of a base such as triethylamine. Other methods include the reaction of 2-furoic acid with N-(3-trifluoromethylphenyl)hydrazinecarboxamide in the presence of a dehydrating agent such as thionyl chloride. The synthesis of furosemide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学的研究の応用
Furosemide has been widely used in scientific research for its ability to induce diuresis and alter electrolyte balance in animal models. It has been used to study the effects of loop diuretics on renal function, blood pressure regulation, and electrolyte transport. Furosemide has also been used to investigate the role of the renin-angiotensin-aldosterone system in hypertension and heart failure, and to explore the potential therapeutic applications of diuretics in these conditions.
特性
IUPAC Name |
1-(furan-2-carbonylamino)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c14-13(15,16)8-3-1-4-9(7-8)17-12(21)19-18-11(20)10-5-2-6-22-10/h1-7H,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHQUOJAAMFCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NNC(=O)C2=CC=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5833590.png)

![N-(3-chloro-2-methylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5833619.png)

![N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5833621.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5833633.png)
![N-(4-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833640.png)
![N-1-adamantyl-3-[(3-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5833654.png)


![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5833679.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B5833684.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5833685.png)
![2-(4-tert-butylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5833694.png)